molecular formula C16H21ClN2O B7843972 (3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone

(3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone

Cat. No.: B7843972
M. Wt: 292.80 g/mol
InChI Key: QXCBXSWHPQACJV-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a chlorophenyl group attached to a spirocyclic diazaheterocycle, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone typically involves the following steps:

  • Formation of the Diazaspiro[5.5]undecane Core: : This can be achieved through the cyclization of appropriate diamines and carboxylic acids or their derivatives[_{{{CITATION{{{_2{Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro5. ....

  • Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst[_{{{CITATION{{{2{Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro5. ...[{{{CITATION{{{_3{this compound](https://www.benchchem.com/zh/product/b7843972).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

(3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone: undergoes several types of chemical reactions:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: : Substitution reactions at the chlorophenyl group can introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Lewis acids like aluminum chloride (AlCl₃) are used for Friedel-Crafts acylation reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Formation of amines or other reduced forms.

  • Substitution: : Introduction of various functional groups at the chlorophenyl ring.

Scientific Research Applications

(3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Studied for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

(3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : Other spirocyclic diazaheterocycles, chlorophenyl derivatives, and related compounds.

  • Uniqueness: : The specific arrangement of the spirocyclic core and the chlorophenyl group contribute to its distinct chemical properties and biological activity.

Properties

IUPAC Name

(3-chlorophenyl)-(2,8-diazaspiro[5.5]undecan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O/c17-14-5-1-4-13(10-14)15(20)19-9-3-7-16(12-19)6-2-8-18-11-16/h1,4-5,10,18H,2-3,6-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCBXSWHPQACJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C2)C(=O)C3=CC(=CC=C3)Cl)CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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